2-Methylindolizine-6-carboxylic acid

説明

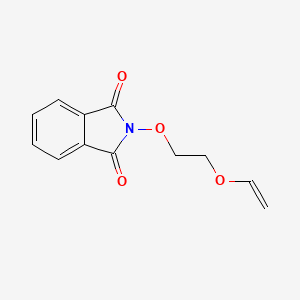

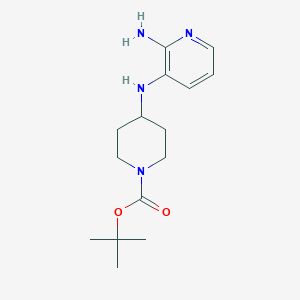

2-Methylindolizine-6-carboxylic acid is a derivative of indolizine, a heterocyclic compound that has garnered interest due to its presence in various natural products and potential pharmacological activities. The indolizine nucleus is a fused structure combining pyridine and pyrrole rings, and the substitution at the 6-position with a carboxylic acid group adds to the compound's reactivity and possible applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indolizine derivatives, including those related to 2-methylindolizine-6-carboxylic acid, has been explored through various methodologies. One approach involves a tandem Michael addition/amino-nitrile cyclization starting from 2-formyl-1,4-DHP reagent, which allows for the creation of a library of substituted indolizines with different degrees of saturation . Another method includes the iodine-promoted synthesis of 3-arylindolizine-1-carboxylates from 2-(2-nitro-1-arylethyl)malonates and pyridine, leading to the formation of indolizine derivatives through 1,3-dipolar annulation and subsequent aromatization .

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be confirmed through various analytical techniques, such as X-ray single crystal analysis. This has been demonstrated in the structural confirmation of methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate and methyl 3-iodo-2-(4-nitrophenyl)indolizine-1-carboxylate . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

Indolizine derivatives exhibit a range of chemical reactivities. For instance, the kinetics of alkaline hydrolysis of ethoxycarbonylindolizine derivatives have been studied, providing insights into the reactivity of the carboxylic acid group at different positions on the indolizine ring . Additionally, the acylation and carbomethoxylation reactions of 2-methylindolizine have been investigated, revealing the preferential substitution at the 3 position and the formation of minor amounts of 1-substituted isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolizine derivatives, including 2-methylindolizine-6-carboxylic acid, are influenced by their molecular structure. The electronic structures and reactivities can be calculated from theoretical methods, providing valuable information for predicting the behavior of these compounds in various environments . The presence of functional groups such as the primary amine and nitrile in some indolizine derivatives further enhances their chemical versatility, allowing for the introduction of various pharmacophore groups .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Tautomeric Forms : Research has studied the effects of methylation on intermolecular interactions and lipophilicity in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, which are structurally related to 2-Methylindolizine-6-carboxylic acid. These compounds exist in equilibrium of lactam and lactim tautomers, affecting their synthesis and properties (Katrusiak, Piechowiak, & Katrusiak, 2011).

Reactivities of Ethoxycarbonylindolizine Derivatives : A study on the kinetics of alkaline hydrolysis of various ethoxycarbonylindolizine derivatives, including 2-phenylindolizine-6-carboxylic acids, provided insights into their electronic structures and reactivities (Loseva et al., 1979).

Acylation Studies : Investigations into the acylation and carbomethoxylation of 2-methylindolizine reveal insights into the chemical behavior and potential applications of these compounds (Bobrovskii, Lushnikov, & Bundel', 1989).

Biological Activities and Applications

Antibacterial and Antifungal Properties : Certain derivatives of 2-aminobenzothiazole-6-carboxylic acid, which are structurally related to 2-Methylindolizine-6-carboxylic acid, have demonstrated antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity (Chavan & Pai, 2007).

Larvicidal Properties : A study on ethyl 3-substituted-7-methylindolizine-1-carboxylates, closely related to 2-Methylindolizine-6-carboxylic acid, indicated that the indolizine pharmacophore influences larvicidal activity, demonstrating potential in pest control applications (Chandrashekharappa et al., 2018).

Photouncaging Applications : Research on 3-acyl-2-methoxyindolizines, which are structurally akin to 2-Methylindolizine-6-carboxylic acid, has shown that they can efficiently release alcohols or carboxylic acids upon red light-induced photooxidation. This property could be leveraged in controlled drug delivery and activation (Watanabe et al., 2020).

Potential Therapeutic Uses

Antineoplastic Activity : A study investigated the potential of indolizine derivatives, including 2-methylindolizine-6-carboxylic acid, as antineoplastic agents, finding significant activity against Ehrlich ascites carcinoma (De & Saha, 1975).

Synthesis of Novel Indole-Benzimidazole Derivatives : Research involving the synthesis of derivatives from 2-methylindole-3-acetic acid, structurally related to 2-Methylindolizine-6-carboxylic acid, has led to the creation of combined indole-benzimidazoles, which may have potential therapeutic applications (Wang et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

2-Methylindolizine-6-carboxylic acid is a derivative of the indolizine moiety . Indolizine derivatives have been screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory activities . .

Mode of Action

Indolizine derivatives, in general, have been found to exhibit diverse biological activities . The exact mechanism of action often depends on the specific biological activity being exhibited. For instance, anticancer activity might involve interaction with DNA or proteins involved in cell cycle regulation, while antimicrobial activity might involve disruption of bacterial cell walls or inhibition of essential enzymes .

Biochemical Pathways

Indolizine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with indolizine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

2-methylindolizine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOAKEGVFPDCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621359 | |

| Record name | 2-Methylindolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylindolizine-6-carboxylic acid | |

CAS RN |

256935-78-1 | |

| Record name | 2-Methyl-6-indolizinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindolizine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)